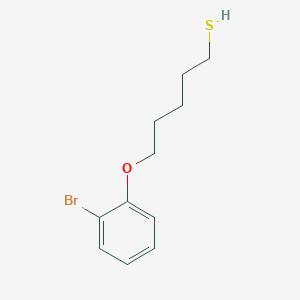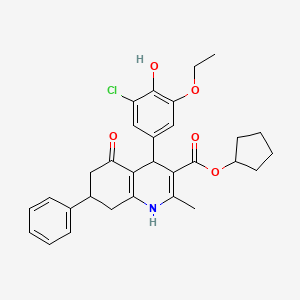![molecular formula C20H25NOS2 B4964757 N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4964757.png)
N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide, commonly known as BTE-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BTE-1 belongs to the class of benzamide derivatives, which have been studied for their various pharmacological activities.
Wirkmechanismus
The mechanism of action of BTE-1 is not fully understood, but it is believed to involve the modulation of various signaling pathways. BTE-1 has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling. BTE-1 has also been shown to modulate the activity of transcription factors, which regulate gene expression. Additionally, BTE-1 has been shown to affect the activity of various enzymes, including cyclooxygenase-2 and nitric oxide synthase.
Biochemical and Physiological Effects
BTE-1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, BTE-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, BTE-1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, BTE-1 has been shown to protect against oxidative stress and improve neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
BTE-1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have low toxicity in vitro and in vivo. Additionally, BTE-1 has been shown to have a high binding affinity for its target proteins, which makes it a promising candidate for drug development. However, there are also some limitations to using BTE-1 in lab experiments. Its mechanism of action is not fully understood, and its pharmacokinetic properties have not been extensively studied.
Zukünftige Richtungen
There are several future directions for the research on BTE-1. One direction is to further investigate the mechanism of action of BTE-1 and its effect on various signaling pathways. Another direction is to study the pharmacokinetic properties of BTE-1 and its potential for drug development. Additionally, the therapeutic potential of BTE-1 in various diseases, including cancer, inflammation, and neurodegenerative disorders, should be further explored. Finally, the development of more potent and selective analogs of BTE-1 could lead to the discovery of novel therapeutic agents.
Synthesemethoden
The synthesis of BTE-1 involves the reaction of 4-chloromethyl benzoic acid with tert-butylthioethylamine, followed by the reaction of the resulting intermediate with phenylthiomethyl chloride. The final product is obtained through purification and isolation processes. The synthesis of BTE-1 has been reported in the literature, and its purity and identity have been confirmed by various analytical techniques.
Wissenschaftliche Forschungsanwendungen
BTE-1 has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BTE-1 has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, BTE-1 has been shown to reduce the production of pro-inflammatory cytokines and attenuate inflammation. In neurodegenerative disorder research, BTE-1 has been shown to protect against oxidative stress and improve neuronal survival.
Eigenschaften
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NOS2/c1-20(2,3)24-14-13-21-19(22)17-11-9-16(10-12-17)15-23-18-7-5-4-6-8-18/h4-12H,13-15H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKZYAJWOLVYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylsulfanyl)ethyl]-4-[(phenylsulfanyl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B4964680.png)
![2-chloro-N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4964683.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)](/img/structure/B4964685.png)
![ethyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4964691.png)
![5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4964697.png)

![3-(4-chlorophenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964717.png)
![4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol](/img/structure/B4964727.png)

![2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4964741.png)
![1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol](/img/structure/B4964751.png)

![1-[5-(2,4-dichlorophenoxy)pentyl]piperidine](/img/structure/B4964768.png)